molecular formula C14H24O2Si B3046069 Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 118992-89-5

Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No.: B3046069
CAS No.: 118992-89-5
M. Wt: 252.42 g/mol
InChI Key: NXRUAHNSDOIJAG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9,15H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRUAHNSDOIJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445127
Record name Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118992-89-5
Record name Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- typically involves the reaction of benzenemethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction yields the desired silyl ether product after purification by column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.

    Reduction: The compound can be reduced to yield the parent benzenemethanol.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group and introduce other functional groups.

Major Products Formed

The major products formed from these reactions include silanols, benzenemethanol, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is used in various scientific research applications, including:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis. The silyl ether group can be easily introduced and removed under mild conditions, making it a valuable tool in multi-step synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves the interaction of the silyl ether group with various molecular targets. The silyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The compound can also interact with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzenemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
  • CAS Registry Number : 138585-08-7
  • Molecular Formula : C₁₃H₂₂O₂Si
  • Molecular Weight : 238.398 g/mol
  • Structural Features : A benzyl alcohol derivative with a tert-butyldimethylsilyl (TBDMS) ether group attached to the para-positioned hydroxymethyl group. The TBDMS moiety confers steric bulk and hydrophobicity, making the compound useful in synthetic organic chemistry as a protecting group or intermediate .

Structural Analogs and Substituted Derivatives

The following compounds share structural similarities with the target molecule, differing in substituents, functional groups, or backbone modifications:

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Functional Group Key Differences References
Benzenemethanol, 4-(1,1-dimethylethyl) (877-65-6) C₁₁H₁₆O 164.24 tert-Butyl at para-position Alcohol Lacks silicon; smaller substituent
Benzaldehyde, 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy] (566949-37-9) C₁₅H₂₄O₃Si 280.44 Ethoxy-TBDMS spacer Aldehyde Aldehyde group; extended spacer
Methoxy-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzaldehyde (69404-94-0) C₁₄H₂₂O₃Si 278.41 TBDMS and methoxy at meta/para Aldehyde Methoxy substitution; aldehyde group
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene (2055829-99-5) C₁₃H₂₀F₂OSi 258.38 Difluoromethyl at para Benzene Fluorinated substituent; no alcohol
Benzenemethanol, 4-[(undecyloxy)methyl] (DTXSID00707204) C₁₉H₃₂O₂ 292.45 Undecyloxy chain Alcohol Long alkyl chain; no silicon
Key Observations :

Functional Group Variations :

  • The target compound’s alcohol group contrasts with aldehyde derivatives (e.g., 566949-37-9, 69404-94-0), which are more reactive toward nucleophilic additions .
  • Fluorinated analogs (e.g., 2055829-99-5) exhibit enhanced metabolic stability but lack the alcohol functionality critical for protection strategies .

Substituent Effects :

  • The TBDMS group in the target compound increases steric hindrance and hydrophobicity compared to the tert-butyl group in 877-65-6 .
  • Extended spacers (e.g., ethoxy in 566949-37-9) alter molecular conformation and reactivity .

Applications :

  • Silyl-protected alcohols (target compound) are preferred in peptide synthesis, whereas aldehyde derivatives serve as intermediates in fragrance or pharmaceutical synthesis .
  • Long-chain alkyl derivatives (e.g., DTXSID00707204) find use in surfactants or lipid-based formulations .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound (138585-08-7) 4-tert-Butylbenzyl Alcohol (877-65-6) 566949-37-9 (Aldehyde Derivative)
Hydrophobicity (LogP) Estimated: 4.2 3.1 4.5
Boiling Point Not reported 265–270°C >300°C (decomposes)
Solubility Low in water; soluble in THF Moderately polar solvents Soluble in DCM, chloroform

Notes:

  • The TBDMS group in the target compound significantly increases hydrophobicity compared to 877-65-6, impacting solubility and reactivity .
  • Aldehyde derivatives (e.g., 566949-37-9) exhibit higher thermal stability due to conjugated π-systems .

Biological Activity

Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- (CAS No. 118992-89-5) is a chemical compound with significant biological activity. This article explores its pharmacological properties, toxicological data, and potential applications based on diverse research findings.

  • Molecular Formula : C14H24O2Si
  • Molecular Weight : 252.42 g/mol
  • Chemical Structure : The compound features a benzyl alcohol structure modified with a tert-butyldimethylsilyl group, which influences its solubility and reactivity.

1. Toxicological Profile

The toxicological assessment of Benzenemethanol indicates that it has low to moderate acute toxicity. Key findings include:

  • Oral Toxicity : The median lethal dose (LD50) is reported to be between 1200 mg/kg and 1784 mg/kg in rats, indicating moderate toxicity levels. Severe dyspnoea was observed before death in some cases .
  • Dermal Toxicity : The LD50 for dermal exposure in rabbits is greater than 2000 mg/kg, suggesting low toxicity through skin contact .
  • Skin Sensitization : Studies have shown that the compound can act as a skin sensitizer, with a fold increase in lymphocyte proliferation observed at concentrations of 5.9% w/v .

2. Metabolism and Excretion

Research indicates that Benzenemethanol is metabolized primarily via oxidation pathways leading to the formation of glycine conjugates, which are then excreted in urine. Minor metabolic pathways include aldehyde conjugation and glucuronide conjugation .

Study on Acute Toxicity

In a controlled study involving both rats and mice, the compound was administered orally at various doses. The results demonstrated:

SpeciesDose Range (mg/kg)LD50 (mg/kg)Observed Effects
Rats1200 - 17841338Severe dyspnoea
Mice16001784Dyspnoea before death

This data highlights the acute toxicity profile of the compound and its potential health risks upon exposure.

Carcinogenicity Assessment

Long-term studies conducted on B6C3F1 mice showed no statistically significant increase in tumors after administration of the compound over a year at varying doses (1 to 22 mg/kg). This suggests that Benzenemethanol is likely non-carcinogenic .

Applications

Due to its unique chemical structure and biological activity, Benzenemethanol has potential applications in various fields:

  • Pharmaceuticals : Its properties may be harnessed in drug formulation as a solvent or stabilizing agent due to its low toxicity profile.
  • Cosmetics : Given its skin sensitization properties, it may be useful in formulations requiring mild active ingredients.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Reactant of Route 2
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Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.